3-(Piperidin-1-ylsulfonyl)benzoyl chloride
CAS No.:
Cat. No.: VC16267331
Molecular Formula: C12H14ClNO3S
Molecular Weight: 287.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14ClNO3S |
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Molecular Weight | 287.76 g/mol |
IUPAC Name | 3-piperidin-1-ylsulfonylbenzoyl chloride |
Standard InChI | InChI=1S/C12H14ClNO3S/c13-12(15)10-5-4-6-11(9-10)18(16,17)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |
Standard InChI Key | FLMOAOWNOBGTSM-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(Piperidin-1-ylsulfonyl)benzoyl chloride (IUPAC name: 3-(piperidin-1-sulfonyl)benzoyl chloride) is characterized by a benzoyl chloride core functionalized with a piperidine-sulfonyl group at the meta position. Its molecular formula is C₁₂H₁₄ClNO₃S, with a molecular weight of 287.76 g/mol. Key spectral data include:
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Infrared (IR) Spectroscopy: Strong absorption bands at ~1,770 cm⁻¹ (C=O stretch of acyl chloride) and ~1,350–1,150 cm⁻¹ (asymmetric and symmetric S=O stretches).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Aromatic protons (δ 7.5–8.1 ppm), piperidine methylenes (δ 1.4–3.3 ppm).
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¹³C NMR: Carbonyl carbon (δ ~168 ppm), sulfonyl-linked carbons (δ ~45–55 ppm).
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Table 1: Comparative Properties of Benzoyl Chloride Isomers
Property | 3-(Piperidin-1-ylsulfonyl)benzoyl Chloride | 4-(Piperidin-1-ylsulfonyl)benzoyl Chloride |
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Molecular Formula | C₁₂H₁₄ClNO₃S | C₁₂H₁₄ClNO₃S |
Molecular Weight (g/mol) | 287.76 | 287.76 |
CAS Number | Not assigned | 29171-75-3 |
Reactivity | High (acyl chloride + sulfonyl electron withdrawal) | Similar |
The meta-substitution pattern distinguishes it from the para isomer, potentially altering electronic effects and steric interactions in synthetic applications.
Synthetic Strategies and Optimization
The synthesis of 3-(piperidin-1-ylsulfonyl)benzoyl chloride follows multi-step protocols analogous to those used for its para isomer :
Step 1: Sulfonation of Benzoyl Chloride
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Sulfonation: Treatment of 3-nitrobenzoyl chloride with chlorosulfonic acid introduces a sulfonyl chloride group at the 3-position.
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Amination: Reaction with piperidine replaces the sulfonyl chloride’s chlorine, forming 3-(piperidin-1-ylsulfonyl)nitrobenzene.
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Reduction: Catalytic hydrogenation reduces the nitro group to an amine, yielding 3-(piperidin-1-ylsulfonyl)benzamine.
Step 2: Acylation to Benzoyl Chloride
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Oxidation: The amine is oxidized to a carboxylic acid using KMnO₄ or CrO₃.
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Chlorination: Thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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1 | ClSO₃H, 0–5°C, 2 h | 75–85 |
2 | Piperidine, DCM, RT, 12 h | 90 |
3 | H₂/Pd-C, EtOH, 50°C | 80 |
4 | KMnO₄, H₂O, 100°C | 70 |
5 | SOCl₂, reflux, 4 h | 95 |
Challenges include controlling regioselectivity during sulfonation and minimizing hydrolysis of the acyl chloride .
Applications in Medicinal Chemistry
The benzoylpiperidine scaffold is a privileged structure in drug design due to its metabolic stability and bioisosteric equivalence to piperazine . The sulfonyl group enhances binding to enzymatic pockets through polar interactions, as demonstrated in monoacylglycerol lipase (MAGL) inhibitors .
Hypothesized Targets:
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MAGL Inhibition: Analogous to compound 18 (IC₅₀ = 11.7 µM) , the 3-sulfonyl isomer may exhibit competitive inhibition by occupying the enzyme’s hydrophobic channel.
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Anticancer Activity: Structural similarity to benzoylpiperidine-based antiproliferative agents (e.g., IC₅₀ = 9.28 µM in PDAC models) suggests potential utility in oncology.
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Neuroprotection: Piperidine sulfonamides modulate neurotransmitter receptors, implying possible applications in Alzheimer’s disease .
Pharmacological and Toxicological Considerations
No direct toxicity data exist for 3-(piperidin-1-ylsulfonyl)benzoyl chloride, but its reactivity necessitates stringent handling:
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Hazards: Corrosive (acyl chloride), lachrymator, moisture-sensitive.
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Safety Protocols: Use under inert atmosphere (N₂/Ar), personal protective equipment (PPE), and neutralization of waste with aqueous NaHCO₃.
In vitro studies on analogs show moderate cytotoxicity (IC₅₀ > 10 µM) , but in vivo profiles remain uncharacterized.
Future Directions and Research Gaps
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Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity.
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Biological Screening: Prioritizing assays against MAGL, cancer cell lines, and neurological targets.
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Structure-Activity Relationship (SAR): Comparing meta- vs. para-substituted analogs to elucidate positional effects.
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